Glycation-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycation-IN-1 is a compound known for its potent inhibitory effects on glycation reactions. Glycation is a non-enzymatic process where reducing sugars react with amino groups in proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various chronic diseases, including diabetes, cardiovascular diseases, and neurodegenerative disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycation-IN-1 involves the reaction of specific amino acids with reducing sugars under controlled conditions. The process typically requires a physiological temperature or higher, depending on the optimized protocol. Factors such as pH, temperature, and the presence of catalysts or inhibitors are adjusted to enhance the yield and properties of the compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Glycation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory effects on glycation processes .

Common Reagents and Conditions: The common reagents used in these reactions include reducing sugars like glucose and fructose, amino acids, and catalysts such as metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions are stable compounds that inhibit the formation of AGEs. These products are characterized by their ability to bind to the receptor for advanced glycation end products (RAGE), thereby preventing the downstream effects of glycation .

Applications De Recherche Scientifique

Glycation-IN-1 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of glycation and the formation of AGEs.

Biology: In biological research, this compound is employed to investigate the effects of glycation on cellular functions and the development of diseases.

Medicine: this compound is being explored for its potential therapeutic applications in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

Mécanisme D'action

Glycation-IN-1 exerts its effects by inhibiting the initial, intermediate, and final stages of glycation reactions. It binds to the reactive carbonyl groups of reducing sugars, preventing them from reacting with amino groups in proteins, lipids, or nucleic acids. This inhibition reduces the formation of AGEs and their subsequent binding to RAGE, thereby mitigating the downstream effects such as oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Aminoguanidine: Known for its ability to inhibit the formation of AGEs by reacting with carbonyl groups.

Pyridoxamine: Another compound that inhibits glycation by scavenging reactive carbonyl intermediates.

Uniqueness of Glycation-IN-1: this compound stands out due to its comprehensive inhibitory effects on all stages of glycation reactions. Unlike other compounds that target specific stages, this compound provides a broader spectrum of inhibition, making it more effective in preventing the formation of AGEs and their associated pathological effects .

Propriétés

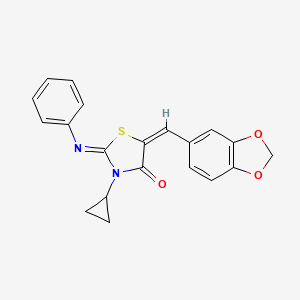

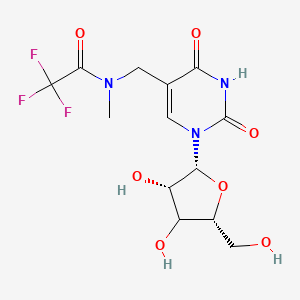

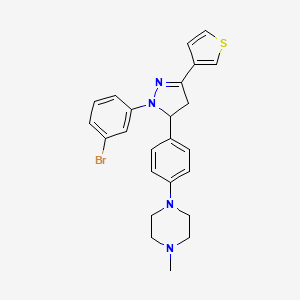

Formule moléculaire |

C20H16N2O3S |

|---|---|

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20? |

Clé InChI |

MGCBQOPMKDYRNL-VOBJICJNSA-N |

SMILES isomérique |

C1CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5 |

SMILES canonique |

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

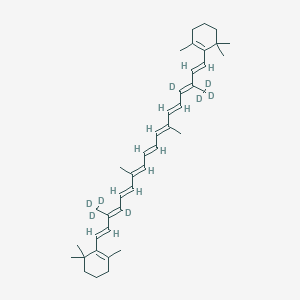

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)